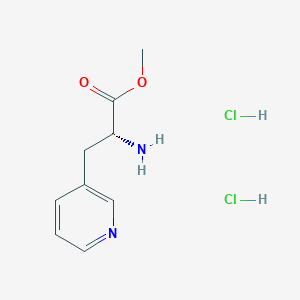

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride

描述

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is a chemical compound that features a pyridine ring attached to an alanine derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride typically involves the esterification of 3-(3-pyridyl)-D-alanine. This process can be achieved through the reaction of 3-(3-pyridyl)-D-alanine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester. The resulting product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

科学研究应用

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is a compound of significant interest in various scientific fields, particularly in pharmaceutical development, biochemical research, neuroscience, analytical chemistry, and material science. This article explores its applications in detail, supported by comprehensive data and insights from diverse sources.

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting mental health conditions such as depression and anxiety disorders. Research has shown that modifications of this compound can lead to improved efficacy against specific targets in the brain .

Biochemical Research

In biochemical studies, this compound plays a crucial role in investigating amino acid metabolism and the effects of pyridine derivatives on biological systems. It provides insights into metabolic pathways and enzyme interactions, contributing to a deeper understanding of cellular processes .

Neuroscience Applications

The compound is actively researched for its neuroprotective effects and potential as an agonist for certain neurotransmitter receptors. Studies have indicated that it may modulate receptor activities in vitro, enhancing our understanding of brain function and leading to potential therapeutic applications in neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic methods, improving the accuracy and reliability of analytical techniques used in quality control laboratories. Its consistent properties make it an essential tool for researchers working with complex biological samples .

Material Science

Research into material science has identified this compound as a candidate for developing new materials with enhanced properties, such as conductivity and stability. Its potential applications could extend to various industrial sectors where innovative materials are required .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound could enhance synaptic plasticity, which is crucial for learning and memory processes. This finding suggests its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed its capacity to act as an inhibitor for certain pathways involved in amino acid metabolism. This inhibition was linked to altered metabolic rates in cellular models, highlighting its significance in metabolic research .

作用机制

The mechanism of action of 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

- 3-(2-Pyridyl)-D-alanine methyl ester dihydrochloride

- 3-(4-Pyridyl)-D-alanine methyl ester dihydrochloride

- 3-(3-Pyridyl)-L-alanine methyl ester dihydrochloride

Uniqueness

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets

生物活性

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride is a synthetic derivative of D-alanine, modified with a pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating various biochemical pathways and cellular processes. The following sections summarize the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C9H14Cl2N2O2

- Molecular Weight : 239.12 g/mol

- CAS Number : 2760503

The biological activity of this compound is primarily attributed to its interaction with amino acid transporters and enzymes involved in metabolic pathways. Key mechanisms include:

- Amino Acid Transport Modulation : This compound acts as a modulator of amino acid transport, influencing the uptake and metabolism of various amino acids within cells. It primarily targets the ATBo transporter, which is crucial for transporting neutral amino acids across cell membranes.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in tryptophan metabolism, potentially affecting pathways related to neurotransmitter synthesis and immune response .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits high oral bioavailability, which facilitates its use in various experimental settings.

- Distribution : It is distributed throughout body tissues, with a notable affinity for neural tissues due to its structural similarity to neurotransmitters.

- Metabolism and Excretion : The compound undergoes hepatic metabolism, with metabolites being excreted primarily via the kidneys.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against various pathogens. It has demonstrated effectiveness against multidrug-resistant strains of bacteria and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 4–8 μg/mL |

| Mycobacterium smegmatis | 4–8 μg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects are particularly relevant in models of neurodegenerative diseases where amino acid dysregulation plays a role .

Case Studies

-

Neuroprotection in Animal Models :

A study involving rodents demonstrated that administration of this compound resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer’s disease. The compound was found to enhance synaptic plasticity markers and reduce amyloid-beta accumulation. -

Antimicrobial Efficacy :

In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains at concentrations lower than those required for conventional antibiotics. This positions it as a potential candidate for further development into therapeutic agents against resistant infections.

属性

IUPAC Name |

methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSHHLGNMODFNC-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375186 | |

| Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197088-84-9 | |

| Record name | Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 197088-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。